Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
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Overview
Description
“Methyl 1-methylcyclopropyl ketone” is a related compound that is used as a pharmaceutical intermediate and an intermediate in organic synthesis . Another related compound, “1-Methylcyclopropene”, is a cyclopropene derivative used as a synthetic plant growth regulator. It is structurally related to the natural plant hormone ethylene and it is used commercially to slow down the ripening of fruit and to help maintain the freshness of cut flowers .
Synthesis Analysis
The synthesis of 1-Methylcyclopropene involves the reaction of methallyl chloride and phenyllithium, which functions as a base . The phenyllithium should be free of lithium halides .Chemical Reactions Analysis
The chemical reactions involving cyclopropene derivatives can be quite complex and depend on the specific conditions and reagents used. For example, 1-Methylcyclopropene is synthesized by the reaction of methallyl chloride and phenyllithium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 1-Methylcyclopropene has a molar mass of 54.092 g/mol and a boiling point of approximately 12 °C .Mechanism of Action
The exact mechanism of action of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been found to reduce inflammation and pain in preclinical studies. Furthermore, this compound has been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is its potential as a lead compound for the development of new drugs. However, its limited availability and high cost may pose challenges for researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate. These include:
1. Investigating its potential as a treatment for epilepsy and other neurological disorders.
2. Exploring its anti-inflammatory and analgesic properties for the development of new pain medications.
3. Conducting further studies on its mechanism of action to better understand its pharmacological effects.
4. Developing new synthetic methods for the production of this compound to improve its availability and reduce costs.
Conclusion:
This compound is a promising compound with significant potential for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate involves the reaction of 1-methylcyclopropylmagnesium bromide with ethyl 4-oxobutanoate followed by methylation of the resulting carboxylic acid with methyl iodide. The final product is obtained through hydrolysis of the ester group using sodium hydroxide.
Scientific Research Applications
Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in preclinical studies.
properties
IUPAC Name |
methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-9(3-4-9)7(11)5-6(10)8(12)13-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYHKALTUMPPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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